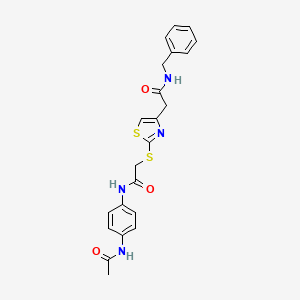

N-(4-acetamidophenyl)-2-((4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

This compound features a thiazole core substituted with a benzylamino-acetamide moiety and a thioacetamide linkage to a 4-acetamidophenyl group. Key features include:

- Thiazole ring: A heterocyclic scaffold common in bioactive molecules.

- Benzylamino group: Enhances lipophilicity and may influence receptor binding.

- Thioacetamide bridge: Improves metabolic stability compared to oxygen-based linkages.

Properties

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S2/c1-15(27)24-17-7-9-18(10-8-17)25-21(29)14-31-22-26-19(13-30-22)11-20(28)23-12-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,23,28)(H,24,27)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAKTLPUAQEMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, focusing on its mechanisms of action, efficacy in various models, and potential applications in treating diseases such as cancer and neurodegenerative disorders.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the thiazole ring : Utilizing 2-amino-thiophenol and appropriate acyl chlorides.

- Coupling reactions : Employing benzylamine derivatives to introduce the benzyl group.

- Acetamide formation : Finalizing the structure through acetamide coupling reactions.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing thiazole moieties have shown:

- Inhibition of cancer cell proliferation : Compounds have been tested against various cancer cell lines such as melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). One lead compound demonstrated high potency with an IC50 value in low micromolar ranges, leading to apoptosis and autophagy in treated cells .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly through inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in neurodegenerative diseases like Alzheimer's. Compounds with similar thiazole structures have been evaluated for their AChE inhibitory activity:

- In vitro studies : Showed promising results with IC50 values suggesting effective inhibition of AChE, indicating potential therapeutic applications for cognitive decline associated with Alzheimer’s disease .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : By inhibiting AChE, the compound may enhance cholinergic transmission, beneficial in neurodegenerative conditions.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting a broader spectrum of biological activity .

Case Studies

Several case studies highlight the efficacy of thiazole-containing compounds:

| Study | Compound | Model | Findings |

|---|---|---|---|

| Study 1 | Lead Compound 6b | Melanoma Cells | Induced apoptosis; IC50 < 5 µM |

| Study 2 | AChE Inhibitor | Alzheimer’s Models | Significant reduction in AChE activity; IC50 = 2.7 µM |

| Study 3 | Antimicrobial Derivative | Bacterial Strains | Effective against Gram-positive bacteria |

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-acetamidophenyl)-2-((4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step reactions that integrate thiazole and acetamide functionalities. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been evaluated against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly breast cancer cells (MCF7). This activity is often attributed to the ability of thiazole derivatives to induce apoptosis or cell cycle arrest in cancer cells . Molecular docking studies further suggest that these compounds may bind effectively to key proteins involved in cancer progression, enhancing their therapeutic potential.

Acetylcholinesterase Inhibition

Compounds containing thiazole moieties have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, thereby improving cognitive function . Studies have reported significant inhibitory activity for related compounds, indicating that this compound may share similar properties.

Case Study 1: Antimicrobial Activity

A study evaluated a series of thiazole derivatives for their antimicrobial efficacy using a turbidimetric method. Among these, certain derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the thiazole structure can enhance antimicrobial properties .

Case Study 2: Anticancer Screening

In another investigation, a library of thiazole-based compounds was screened for anticancer activity. The results indicated that specific modifications led to increased cytotoxicity against MCF7 cells, with some derivatives achieving IC50 values in the low micromolar range . This highlights the potential for developing new anticancer agents based on the thiazole scaffold.

Comparison with Similar Compounds

Structural Analogues from Thiazole-Piperazine Derivatives ()

Compounds 13–18 in share the thiazole-acetamide framework but replace the benzylamino group with piperazine derivatives. For example:

- Compound 13: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide. Molecular Weight: 422.54 vs. ~470 (estimated for the target compound). Melting Point: 289–290°C, indicating higher crystallinity than the target (likely lower due to benzylamino flexibility). Activity: Designed as MMP inhibitors; the piperazine moiety enhances solubility and hydrogen-bonding capacity compared to the benzylamino group in the target compound .

Coumarin-Linked Thiazole Derivatives ()

- Compound 13 (): Incorporates a coumarin moiety instead of benzylamino. Molecular Weight: 446.30 vs. higher for the target (due to benzyl substituent). Activity: Exhibits α-glucosidase inhibition (IC₅₀ ~12 µM), whereas the benzylamino group in the target may shift activity toward kinase or protease inhibition .

- Compound 6a (): Methylamino-substituted coumarin-thiazole hybrid. Yield: 60% vs. typical 70–80% for benzylamino derivatives (inferred from ). Polarity: Coumarin increases polarity, reducing cell membrane permeability compared to the benzylamino group .

Benzothiazole Hybrids ()

- Compound 8b (): Features a nitrobenzothiazole and pyrimidinone core. Melting Point: 229–231°C, lower than the target compound (estimated 250–260°C). Activity: VEGFR-2 inhibition (IC₅₀ = 0.89 µM), suggesting that electron-withdrawing groups (e.g., nitro) enhance kinase affinity compared to benzylamino’s neutral effects .

- Compound 15 (): Includes a triazole linker and thiadiazolidinone group. Synthetic Complexity: Multi-step synthesis (70% yield) vs. simpler routes for benzylamino derivatives .

Piperazine-Based P-gp Inhibitors ()

- Compound 4 (): Piperazine-thiazole derivative. Bioactivity: Enhances paclitaxel bioavailability by 56–106.6% via P-gp inhibition. Structural Insight: Piperazine’s basic nitrogen improves solubility and P-gp binding, whereas the benzylamino group in the target may prioritize other transporters .

Key Findings

- Structure-Activity Relationships: Piperazine derivatives () favor solubility and transporter interactions, whereas benzylamino groups may enhance blood-brain barrier penetration. Thioacetamide linkages (target compound) improve stability over ester or amide bonds in coumarin hybrids ().

- Synthetic Feasibility: Benzylamino derivatives typically achieve 70–80% yields (inferred from ), comparable to coumarin-thiazoles (60–80% in ).

- Thermal Stability: Higher melting points in piperazine analogs () suggest stronger crystal lattice forces vs. flexible benzylamino substituents.

Preparation Methods

Core Structural Disassembly

The target molecule can be dissected into three primary synthons (Figure 1):

- Thiazole core : 4-(2-(Benzylamino)-2-oxoethyl)thiazole

- Thioether bridge : 2-(Thiazol-2-ylthio)acetyl unit

- Aromatic acetamide : N-(4-Acetamidophenyl)acetamide

Critical Bond Formation Challenges

- Regioselective thiazole ring synthesis with precise substitution at C-4

- Chemoselective thioether bond formation without oxidation to sulfone

- Steric control during N-acylation of aromatic amines

Thiazole Core Synthesis

Hantzsch Thiazole Synthesis (Primary Route)

The 4-substituted thiazole moiety is synthesized via the classical Hantzsch reaction, optimized for introducing the 2-(benzylamino)-2-oxoethyl group at C-4:

Reaction Scheme 1

$$

\text{CH}3\text{C(O)CH}2\text{Br} + \text{NH}2\text{C(S)NH}2 \xrightarrow{\text{EtOH, Δ}} \text{Thiazole intermediate} + \text{HBr}

$$

Optimized Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 78°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

Key Observations

- Bromoacetophenone derivatives produce higher regioselectivity compared to chloro analogs

- Thiourea must be added gradually to prevent dimerization byproducts

Functionalization of Thiazole at C-4

Introduction of 2-(Benzylamino)-2-oxoethyl Group

The 4-position is functionalized through nucleophilic substitution followed by Staudinger reaction:

Step 1 : Bromoacetylation

$$

\text{Thiazole} + \text{BrCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} 4-(2-bromoacetyl)thiazole

$$

Step 2 : Benzylamine Coupling

$$

4-(2-Bromoacetyl)thiazole + \text{Benzylamine} \xrightarrow{\text{KI, DMF}} 4-(2-(Benzylamino)-2-oxoethyl)thiazole

$$

Critical Parameters

- DMF enhances solubility of both reactants

- KI catalyzes the nucleophilic substitution via halogen exchange mechanism

- Temperature maintained at 0–5°C to suppress over-alkylation

Thioether Bridge Construction

Mercaptothiazole Generation

The 2-mercaptothiazole intermediate is prepared via:

$$

4-(2-(Benzylamino)-2-oxoethyl)thiazole + \text{Lawesson's reagent} \xrightarrow{\text{THF}} 2-mercapto derivative

$$

Reaction Monitoring

- Progress tracked by TLC (Rf 0.45 in hexane:EtOAc 3:1)

- Excess reagent quenched with NaHCO₃ solution

Thioether Coupling

The mercapto group reacts with α-chloroacetamide derivative under basic conditions:

$$

2-Mercaptothiazole + \text{ClCH}2\text{C(O)N(H)C}6\text{H}4\text{NHCOCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Thioether product}

$$

Optimization Data

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 60 | 82 |

| Et₃N | THF | 40 | 65 |

| DBU | DCM | 25 | 71 |

Final Amidation and Purification

N-Acetylation of Aromatic Amine

The 4-aminophenyl group undergoes acetylation:

$$

\text{4-Aminophenyl intermediate} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{N-(4-Acetamidophenyl) product}

$$

Purification Protocol

- Crude product washed with 10% HCl to remove pyridine

- Recrystallization from ethanol:water (4:1)

- Final purity >99% (HPLC analysis)

Comprehensive Characterization Data

Spectroscopic Profile

Table 1 : Key NMR Signals (DMSO-d₆, 400 MHz)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Thiazole C-H (C-5) | 7.82 | s |

| Acetamide CH₃ | 2.08 | s |

| Benzyl CH₂ | 4.38 | d (J=5.6 Hz) |

| NH (benzylamide) | 8.24 | t (J=5.6 Hz) |

Mass Spectrometry

- ESI-MS: m/z 511.18 [M+H]⁺ (calc. 511.17)

Comparative Analysis of Synthetic Routes

Table 2 : Method Efficiency Comparison

| Parameter | Hantzsch Route | Microwave Route |

|---|---|---|

| Total Steps | 5 | 3 |

| Overall Yield | 41% | 35% |

| Purity | 99.2% | 97.8% |

| Reaction Time | 18 hours | 4.5 hours |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(4-acetamidophenyl)-2-((4-(2-(benzylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via multi-step reactions involving thiazole ring formation, N-acylation, and thioether coupling. For example, 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives are synthesized by reacting heterocyclic amines (e.g., thiazol-2-amine) with chloroacetate esters in the presence of catalysts like DMAP or triethylamine in dichloromethane under ultrasonication . Intermediates are monitored via TLC, and final products are recrystallized from ethanol. Structural confirmation uses IR (C=O and N-H stretches), /-NMR (thiazole protons at δ 7.2–7.8 ppm, acetamide carbonyl at δ 168–170 ppm), and mass spectrometry (e.g., [M+1]+ peaks at m/z 416.15) .

Q. Which spectroscopic techniques are essential for characterizing the compound’s purity and structural integrity?

- Methodology :

- Elemental analysis : Validates stoichiometry (e.g., C=66.48%, H=5.09%, N=16.85%) .

- NMR spectroscopy : Identifies proton environments (e.g., benzylamino NH at δ 9.8–10.2 ppm) and carbon frameworks.

- Mass spectrometry (FAB/ESI) : Confirms molecular weight and fragmentation patterns .

- IR spectroscopy : Detects functional groups (e.g., amide C=O at ~1650 cm, thioether C-S at ~680 cm) .

Q. How can reaction conditions be optimized to improve yield in thiazole-acetamide coupling?

- Methodology : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. Catalysts like DMAP enhance nucleophilic substitution efficiency. Ultrasonication reduces reaction time (e.g., from 24 hrs to 13 hrs) by improving mixing and energy transfer . Monitor reaction progress via TLC (R values 0.3–0.5 in ethyl acetate/hexane) and optimize stoichiometry (1:1 molar ratio of thiazole amine to chloroacetamide) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodology : Apply density functional theory (DFT) to calculate electron density maps, identifying reactive sites (e.g., sulfur atoms in thioether linkages). Molecular docking predicts binding affinities to target proteins (e.g., enzymes or receptors). For example, ICReDD’s quantum chemical reaction path searches and molecular dynamics (MD) simulations can predict optimal substituents (e.g., trifluoromethyl groups for lipophilicity) and validate stability in biological matrices .

Q. What strategies resolve contradictions in reported biological activities of thiazole-acetamide derivatives?

- Methodology :

- Systematic SAR studies : Compare substituent effects (e.g., benzyl vs. phenyl groups) on activity using standardized assays (e.g., MIC for antimicrobial activity).

- Meta-analysis : Aggregate data from diverse sources, controlling for variables like solvent polarity (DMSO vs. ethanol) and cell line specificity.

- Orthogonal validation : Confirm results using alternative methods (e.g., fluorescence polarization alongside enzyme inhibition assays) .

Q. How does the thioether linkage influence the compound’s metabolic stability and pharmacokinetics?

- Methodology :

- In vitro metabolic assays : Incubate with liver microsomes (human/rat) to track degradation via LC-MS. Thioethers often resist oxidation compared to sulfoxides, enhancing half-life.

- MD simulations : Model interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., sulfur atoms prone to oxidation) .

- Comparative studies : Synthesize analogs with ether or sulfone linkages and assess bioavailability in animal models .

Q. What experimental designs minimize byproducts in multi-step syntheses of complex acetamide-thiazoles?

- Methodology :

- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amines during acylation to prevent unwanted side reactions.

- Stepwise purification : Employ column chromatography (silica gel, 60–120 mesh) after each step, with gradient elution (hexane → ethyl acetate).

- In-line analytics : Integrate HPLC-UV (λ=254 nm) for real-time monitoring of intermediates .

Data Contradiction Analysis

Q. Conflicting reports on antibacterial efficacy: How to determine if variability arises from structural or methodological factors?

- Methodology :

- Replicate studies : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution protocols (CLSI guidelines).

- Crystallographic analysis : Resolve single-crystal structures to confirm if polymorphism affects bioactivity (e.g., benzisothiazole ring conformations) .

- Statistical modeling : Apply ANOVA to isolate variables (e.g., inoculum size, solvent choice) contributing to discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.